

Spectroscopic data of 1-(4-Methylphenyl)ethanol (NMR, IR, MS)

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Compound of Interest

Compound Name: 1-(4-Methylphenyl)ethanol

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An In-depth Technical Guide to the Spectroscopic Data of **1-(4-Methylphenyl)ethanol**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **1-(4-Methylphenyl)ethanol**, a significant aromatic alcohol used as a flavoring agent and a component in the essential oils of some plants.^{[1][2]} A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, purity, and for use as a reference standard in complex chemical syntheses.

This document moves beyond a simple data repository. It delves into the causality behind the observed spectral features, offering field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section is designed to be a self-validating system, where the data from one technique corroborates the findings of the others, culminating in an unambiguous structural elucidation.

Molecular Structure and Spectroscopic Overview

1-(4-Methylphenyl)ethanol is a secondary alcohol with the chemical formula C₉H₁₂O.^[3] Its structure consists of a p-substituted toluene ring attached to an ethanol backbone at the first carbon. This specific arrangement of atoms gives rise to a unique spectroscopic fingerprint.

- NMR Spectroscopy will reveal the proton and carbon environments, confirming the number and connectivity of all atoms.
- IR Spectroscopy will identify the key functional groups, primarily the hydroxyl (-OH) group and the aromatic ring.
- Mass Spectrometry will determine the molecular weight and provide insight into the molecule's fragmentation pattern, further confirming its structure.

Caption: Molecular structure of **1-(4-Methylphenyl)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a complete structural map can be assembled.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve approximately 10-20 mg of **1-(4-Methylphenyl)ethanol** in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). The choice of solvent is critical as its residual peak must not overlap with analyte signals.
- Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution.
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

^1H NMR Spectral Data

The ^1H NMR spectrum provides a precise count of the different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.26	Doublet	2H	7.2	Ar-H (ortho to $\text{CH}(\text{OH})\text{CH}_3$)
7.16	Doublet	2H	7.6	Ar-H (meta to $\text{CH}(\text{OH})\text{CH}_3$)
4.85	Quartet	1H	4.8	$-\text{CH}(\text{OH})-$
2.35	Singlet	3H	-	Ar- CH_3
1.91	Singlet	1H	-	-OH
1.48	Doublet	3H	6.4	$-\text{CH}(\text{OH})\text{CH}_3$

Source: The Royal Society of Chemistry[4]

Interpretation:

- The two doublets at 7.26 and 7.16 ppm, each integrating to 2H, are characteristic of a 1,4-disubstituted (para) aromatic ring. Their proximity and classic splitting confirm this substitution pattern.
- The quartet at 4.85 ppm is assigned to the methine proton ($-\text{CH}-$) alpha to the hydroxyl group. It is split into a quartet by the three neighboring methyl protons.
- The singlet at 2.35 ppm, integrating to 3H, corresponds to the methyl group attached directly to the aromatic ring. It is a singlet because it has no adjacent protons.
- The broad singlet at 1.91 ppm is characteristic of the hydroxyl (-OH) proton. This peak's position can vary with concentration and temperature, and it often does not couple with neighboring protons.

- The doublet at 1.48 ppm, integrating to 3H, is assigned to the terminal methyl group. It is split into a doublet by the single adjacent methine proton.

¹³C NMR Spectral Data

The ¹³C NMR spectrum identifies all unique carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
142.9	Ar-C (quaternary, attached to CH(OH)CH ₃)
137.2	Ar-C (quaternary, attached to CH ₃)
129.2	Ar-CH (meta to CH(OH)CH ₃)
125.4	Ar-CH (ortho to CH(OH)CH ₃)
70.3	-CH(OH)-
25.1	-CH(OH)CH ₃
21.1	Ar-CH ₃

Source: The Royal Society of Chemistry[4]

Interpretation:

- The signals at 142.9 and 137.2 ppm are in the downfield region typical for aromatic carbons and are assigned to the two quaternary (non-protonated) carbons of the benzene ring.
- The peaks at 129.2 and 125.4 ppm correspond to the protonated aromatic carbons.
- The signal at 70.3 ppm is characteristic of a carbon atom bonded to an oxygen atom in an alcohol (an sp³-hybridized carbon).
- The two upfield signals at 25.1 and 21.1 ppm are assigned to the two methyl carbons, consistent with their aliphatic nature.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid identification of functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: IR Analysis

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is standard. ATR is ideal for liquid samples as it requires minimal sample preparation.
- Background Scan: A background spectrum of the clean ATR crystal is collected to account for atmospheric and instrumental absorptions.
- Sample Scan: A single drop of **1-(4-Methylphenyl)ethanol** is placed onto the ATR crystal. The spectrum is then recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed for characteristic absorption bands.

IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3364	Strong, Broad	O-H stretch (Alcohol)
~3000	Medium	C-H stretch (Aromatic)
~2900	Medium	C-H stretch (Aliphatic)
1514	Strong	C=C stretch (Aromatic ring)
1451	Medium	C-H bend (Aliphatic)
1089	Strong	C-O stretch (Secondary alcohol)
817	Strong	C-H bend (Aromatic, para-disubstituted)

Source: The Royal Society of Chemistry[4]

Interpretation:

- The most prominent feature is the strong, broad absorption band centered at 3364 cm^{-1} , which is unequivocally assigned to the O-H stretching vibration of the alcohol functional group. Its broadness is due to hydrogen bonding.
- The peaks just above 3000 cm^{-1} are typical for C-H stretches of the aromatic ring, while those just below 3000 cm^{-1} are from the aliphatic C-H stretches of the methyl and methine groups.
- The band at 1514 cm^{-1} is a characteristic C=C stretching vibration within the aromatic ring.
- The strong absorption at 1089 cm^{-1} is indicative of the C-O stretching vibration of a secondary alcohol.
- The strong band at 817 cm^{-1} is highly diagnostic for the out-of-plane C-H bending of a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data serves as a final confirmation of the molecular formula and structure.

Experimental Protocol: GC-MS Analysis

- Sample Introduction: A dilute solution of **1-(4-Methylphenyl)ethanol** in a volatile solvent (e.g., dichloromethane) is injected into a Gas Chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method that generates a characteristic and reproducible fragmentation pattern.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting relative intensity versus m/z.

MS Spectral Data

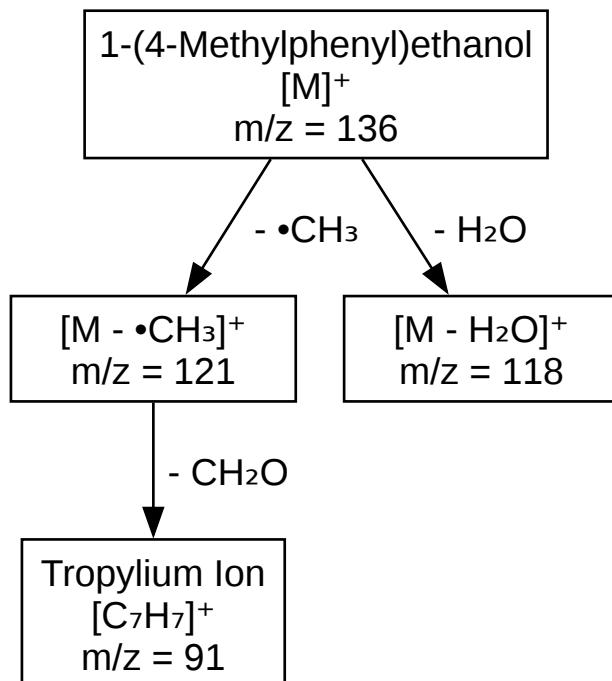
The molecular weight of **1-(4-Methylphenyl)ethanol** is 136.19 g/mol .[\[5\]](#)

m/z	Relative Intensity	Proposed Fragment
136	Moderate	$[M]^+$ (Molecular Ion)
121	High	$[M - CH_3]^+$
93	Moderate	$[C_7H_9]^+$
91	Moderate	$[C_7H_7]^+$ (Tropylium ion)
43	Moderate	$[C_2H_3O]^+$ or $[C_3H_7]^+$

Source: PubChem, Human Metabolome Database[\[5\]](#)

Interpretation:

- The peak at m/z 136 corresponds to the molecular ion $[M]^+$, confirming the molecular weight of the compound.
- The most abundant fragment is often observed at m/z 121. This corresponds to the loss of a methyl radical ($\bullet CH_3$, 15 Da) from the molecular ion, resulting in a stable benzylic cation. This is a characteristic fragmentation for this type of structure.
- The peak at m/z 91 is assigned to the tropylium ion, a common and stable fragment in the mass spectra of alkylbenzenes, formed via rearrangement.



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Caption: Proposed EI fragmentation pathway for **1-(4-Methylphenyl)ethanol**.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides an interlocking and self-consistent confirmation of the structure of **1-(4-Methylphenyl)ethanol**. The NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key hydroxyl and aromatic functional groups with para-substitution, and the mass spectrum validates the molecular weight and reveals a logical fragmentation pattern. This guide serves as an authoritative reference for the spectroscopic characterization of this compound, underscoring the power of multi-technique analysis in modern chemical science.

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